

Spectral data interpretation for 4-(Piperazin-2-yl)phenol (NMR, MS, IR)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Piperazin-2-yl)phenol

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An In-depth Technical Guide to the Spectral Interpretation of **4-(Piperazin-2-yl)phenol**

Introduction

4-(Piperazin-2-yl)phenol is a bifunctional organic molecule incorporating a phenol ring and a piperazine heterocycle. This unique combination of a phenolic hydroxyl group and secondary amine functionalities makes it a molecule of interest in medicinal chemistry and materials science, potentially serving as a scaffold for drug candidates or a monomer for specialized polymers. A thorough structural elucidation is the bedrock of any such application, and this is achieved through a synergistic application of modern spectroscopic techniques.

This technical guide provides a detailed, predictive interpretation of the spectral data for **4-(Piperazin-2-yl)phenol**, covering Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As experimental data for this specific molecule is not widely available in public repositories, this document serves as an expert-level predictive analysis based on the fundamental principles of spectroscopy and extensive data from analogous structures. The methodologies, causality behind spectral features, and integrated data analysis workflows are detailed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and structurally related compounds.

Physicochemical Properties & Structural Overview

A foundational step in any spectral analysis is understanding the basic physicochemical properties of the molecule. These properties are calculated based on its chemical structure.

Structure:

Table 1: Predicted Physicochemical Properties of **4-(Piperazin-2-yl)phenol**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	-
Molecular Weight	178.23 g/mol	-
Exact Mass	178.11061 Da	-
Hydrogen Bond Donors	3 (OH, 2x NH)	-
Hydrogen Bond Acceptors	3 (O, 2x N)	-
Topological Polar Surface Area	47.73 Å ²	-

Mass Spectrometry (MS) Analysis: Elucidating Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For a molecule like **4-(Piperazin-2-yl)phenol**, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to its ability to readily form protonated molecular ions.

Experimental Protocol: ESI-MS

- Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 μ L/min.
- Source Parameters (Positive Ion Mode):
 - Capillary Voltage: +3.5 to +4.5 kV
 - Nebulizing Gas (N₂): 1-2 Bar
 - Drying Gas (N₂): 6-10 L/min at 200-250 °C
- Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion.

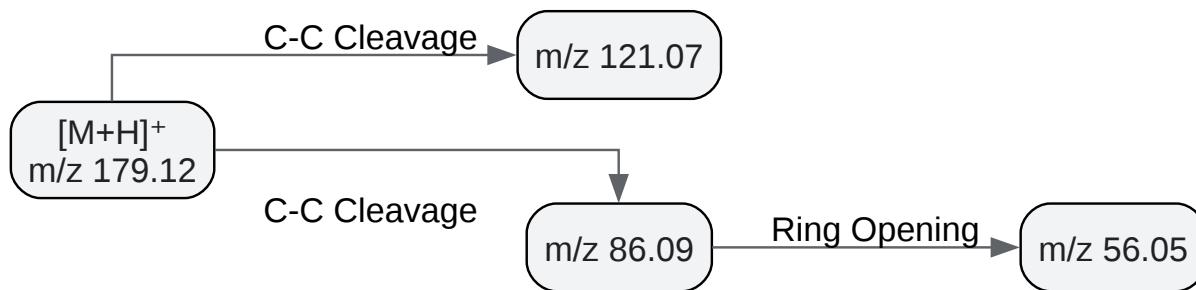
Predicted Mass Spectrum and Fragmentation Pathway

The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 179.1184. The subsequent fragmentation in an MS/MS experiment is dictated by the molecule's structure, primarily involving the cleavage of the piperazine ring and the bond connecting it to the phenol moiety. The fragmentation of piperazine analogues is well-documented and typically involves characteristic losses from the heterocyclic ring.[1][2]

Table 2: Predicted Key Fragments for **4-(Piperazin-2-yl)phenol**

Predicted m/z	Ion Formula	Description
179.1184	$[\text{C}_{10}\text{H}_{15}\text{N}_2\text{O}]^+$	Protonated Molecular Ion $[\text{M}+\text{H}]^+$
162.0922	$[\text{C}_{10}\text{H}_{12}\text{N}_2]^+$	Loss of H_2O from the phenol group
121.0657	$[\text{C}_7\text{H}_9\text{O}]^+$	Cleavage of the C-C bond between the rings, forming a hydroxytropylium-like ion
94.0422	$[\text{C}_6\text{H}_6\text{O}]^+$	Phenol radical cation from cleavage
86.0868	$[\text{C}_4\text{H}_{10}\text{N}_2]^+$	Piperazine ring fragment
56.0500	$[\text{C}_3\text{H}_6\text{N}]^+$	Common fragment from piperazine ring cleavage

Visualization: Predicted ESI-MS/MS Fragmentation



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Caption: Predicted fragmentation of **4-(Piperazin-2-yl)phenol**.

Infrared (IR) Spectroscopy Analysis: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a distinct "fingerprint" based on the functional groups present. The analysis of **4-(Piperazin-2-yl)phenol** is expected

to reveal characteristic absorptions for its phenol, secondary amine, and aromatic components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Predicted IR Absorption Bands

The IR spectrum will be dominated by a few key features. The phenolic O-H stretch will appear as a very broad and strong band, while the N-H stretches from the piperazine ring will be sharper.^[3] Aromatic C-H stretches will appear just above 3000 cm^{-1} , distinguishing them from the aliphatic C-H stretches below this threshold.^{[4][5]}

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Intensity & Shape	Vibrational Mode	Functional Group
3400 - 3200	Strong, Very Broad	O-H Stretch	Phenol
3350 - 3300	Medium, Sharp	N-H Stretch	Secondary Amine
3100 - 3000	Medium to Weak	C-H Stretch	Aromatic
2960 - 2850	Medium	C-H Stretch	Aliphatic (Piperazine)
1610 & 1500	Medium to Strong	C=C Stretch	Aromatic Ring
1250 - 1180	Strong	C-O Stretch	Phenol
1220 - 1020	Medium	C-N Stretch	Amine
900 - 675	Strong	C-H Out-of-Plane Bend	Aromatic Substitution

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable O-H and N-H protons.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 512-2048 scans, relaxation delay of 2 seconds.
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum will show distinct regions for aromatic and aliphatic protons. The 1,4-disubstituted (para) aromatic ring will give rise to a characteristic AA'BB' system, appearing as two doublets. The seven protons on the piperazine ring are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling.

Table 4: Predicted ^1H NMR Spectral Data (in DMSO-d₆)

Assignment	Est. Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
H (Phenol OH)	9.0 - 9.5	broad singlet	1H	Exchangeable with D ₂ O.
H (Aromatic, ortho to OH)	7.0 - 7.2	d ($J \approx 8$ Hz)	2H	AA'BB' system.
H (Aromatic, meta to OH)	6.6 - 6.8	d ($J \approx 8$ Hz)	2H	AA'BB' system.
H (Piperazine NH x 2)	2.5 - 3.5	broad singlet	2H	Exchangeable with D ₂ O. Position can vary.
H (Piperazine CH)	3.0 - 3.4	m	1H	Complex multiplet due to multiple couplings.
H (Piperazine CH ₂)	2.6 - 3.2	m	6H	Overlapping complex multiplets.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule, assuming free rotation.

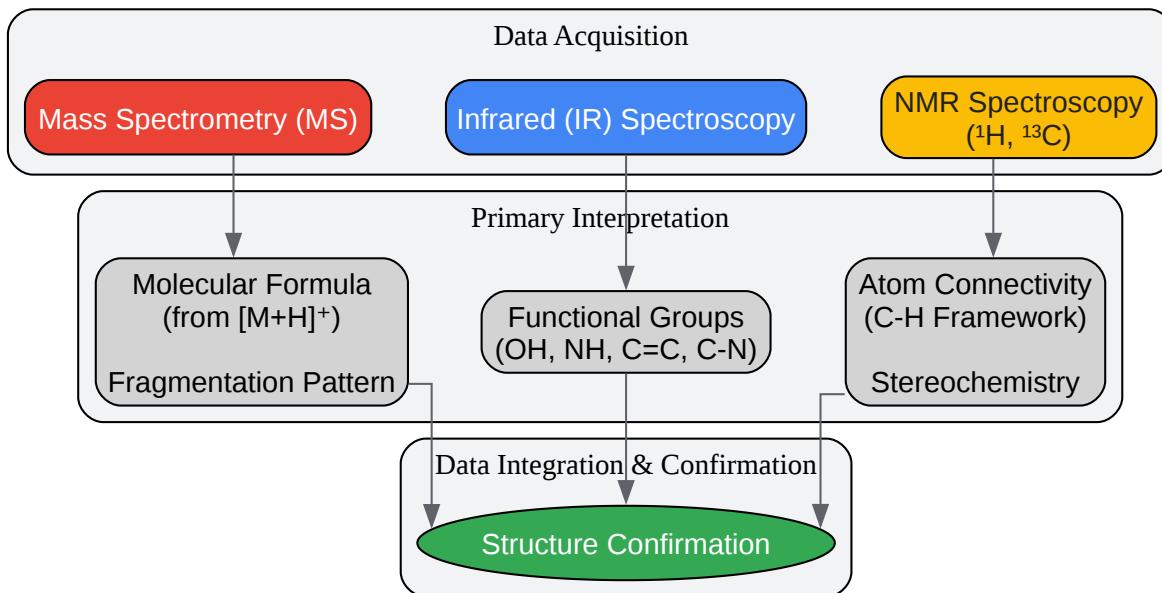
Table 5: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Assignment	Est. Chemical Shift (δ , ppm)	Notes
C (Aromatic, C-OH)	150 - 155	Quaternary, deshielded by oxygen.
C (Aromatic, C-piperazine)	140 - 145	Quaternary.
C (Aromatic, CH ortho to OH)	128 - 132	-
C (Aromatic, CH meta to OH)	115 - 118	Shielded by OH group.
C (Piperazine, CH)	55 - 60	Methine carbon.
C (Piperazine, CH ₂)	45 - 55	Multiple overlapping signals expected.

Integrated Spectroscopic Analysis Workflow

Effective structural elucidation relies not on a single technique but on the integration of all spectral data. Each method provides complementary information that, when combined, offers unambiguous proof of structure.

Visualization: Integrated Data Workflow



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Caption: Workflow for synergistic structural elucidation.

Conclusion

This guide outlines the predicted spectral characteristics of **4-(Piperazin-2-yl)phenol**. The integrated analysis of MS, IR, and NMR data provides a comprehensive and self-validating system for its structural confirmation. Mass spectrometry will confirm the molecular weight (m/z 179 for $[\text{M}+\text{H}]^+$) and key fragments. IR spectroscopy will identify the critical O-H, N-H, and aromatic functional groups through their characteristic vibrational frequencies. Finally, ^1H and ^{13}C NMR will deliver the definitive atomic-level map, confirming the connectivity and chemical environments of the entire molecular framework. This predictive guide serves as a robust roadmap for any researcher undertaking the synthesis and characterization of this compound.

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- To cite this document: BenchChem. [Spectral data interpretation for 4-(Piperazin-2-yl)phenol (NMR, MS, IR)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1602629#spectral-data-interpretation-for-4-piperazin-2-yl-phenol-nmr-ms-ir\]](https://www.benchchem.com/product/b1602629#spectral-data-interpretation-for-4-piperazin-2-yl-phenol-nmr-ms-ir)

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